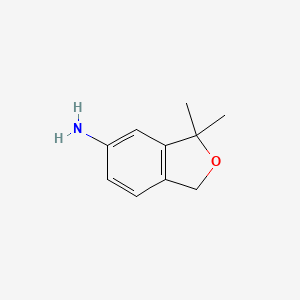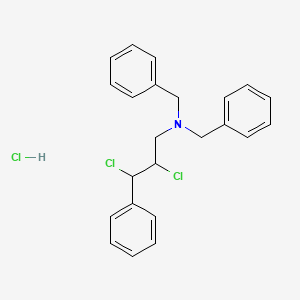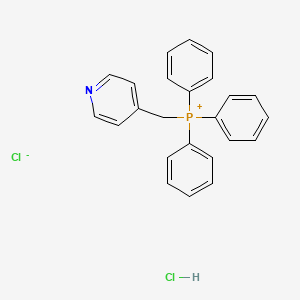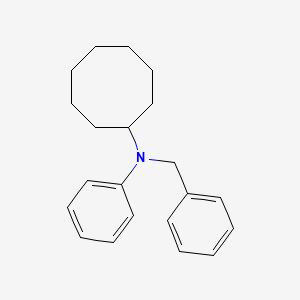
3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring, an amino group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the hydroalkoxylation of γ- and δ-hydroxy olefins using platinum catalysts . Another approach includes the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using efficient catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the intramolecular hydroalkoxylation of hydroxyalkenes . These methods are designed to produce high yields of the desired product under mild conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride has several applications in scientific research:
Biology: The compound’s unique structure makes it a useful tool in studying biological pathways and interactions.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-amino-4-methyl-tetrahydropyran-4-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to bind to specific enzymes or receptors and modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydropyran: Similar structure but lacks the methyl group.
Tetrahydropyran: Lacks both the amino and hydroxyl groups.
4-Methyl-tetrahydropyran: Lacks the amino group.
Uniqueness
3-Amino-4-methyl-tetrahydropyran-4-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group on the tetrahydropyran ring, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C6H14ClNO2 |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-amino-4-methyloxan-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H |
Clé InChI |
XUNXFMBNGXPOGJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOCC1N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
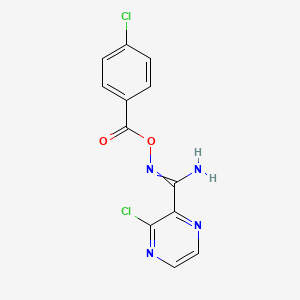


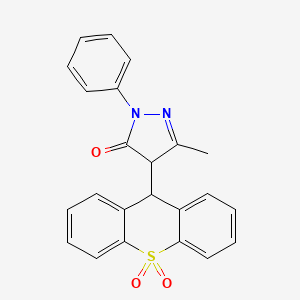
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
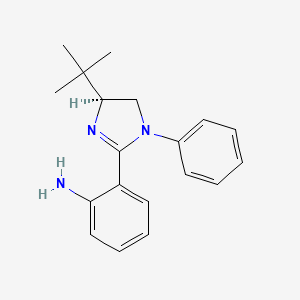
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
